molecular formula C24H30Cl2N4O B5958226 2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride

2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride

Cat. No.: B5958226
M. Wt: 461.4 g/mol
InChI Key: WUNHGVSENFDOTR-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a diethylamino group, a methylphenyl group, and a dihydropyrroloquinoline structure, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the dihydropyrroloquinoline core, followed by the introduction of the diethylamino and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)-1-(4-methylphenyl)-1-propanone
  • 2-[2-(diethylamino)ethyl]-6-methoxy-3,9-dimethyl-2,9-dihydro-4H-pyrazolo[3,4-b]quinolin-4-one

Uniqueness

2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride is unique due to its specific structural features, such as the dihydropyrroloquinoline core and the combination of diethylamino and methylphenyl groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O.2ClH/c1-4-27(5-2)16-22(29)26-23-19-11-6-7-12-21(19)25-24-20(23)13-14-28(24)18-10-8-9-17(3)15-18;;/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,25,26,29);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNHGVSENFDOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C4=CC=CC(=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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